molecular formula C7H10N2O B11747589 1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B11747589
M. Wt: 138.17 g/mol
InChI Key: ZJKXBMUSCXOBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyrazinone ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic derivatives with diverse pharmacological activities, including anticancer, antihypertensive, and tubulin polymerization inhibition properties . The partial saturation of the pyrrolidine ring (tetrahydro form) confers conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,3,4,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C7H10N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h1-2,6,8H,3-5H2

InChI Key

ZJKXBMUSCXOBIB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-formyl-1-methyl-2-R-tetrahydropyrrolo[1,2-a]pyrazines with activated alkynes in solvents like methanol and acetonitrile . The reaction conditions, such as temperature and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,8a-Tetrahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrahydropyrrolo[1,2-a]quinoxalines and Pyrido-Fused Analogs

  • Key Example: 5-[(2,6-Dimethoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (Compound 10) Activity: Strong vascular smooth muscle relaxant (EC₅₀ < 1 μM) but weak hypotensive activity. Comparison: The quinoxaline ring in this compound enhances π-π stacking interactions with receptors, whereas the target compound’s pyrazinone ring may favor hydrogen bonding due to the carbonyl group .
  • Pyrido-Fused Derivatives: 6a,7,8,9-Tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one (Compound 12) Activity: Potent hypotensive agent with minimal muscle relaxation.

Dihydropyrrolo[1,2-a]quinazolinones

  • Key Example: (E)-3-((4-Methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (Compound 12) Synthesis: Prepared via condensation with 1-methylpiperazine (74% yield). Comparison: The quinazolinone core provides a larger aromatic surface for intercalation, contrasting with the smaller pyrazinone in the target compound. Piperazine substituents enhance solubility and target affinity .

Hexahydropyrrolo[1,2-a]pyrazinones

  • Key Example: (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride (CAS 1429238-55-0) Properties: Higher saturation (hexahydro vs.

Pharmacological Activity Comparison

Anticancer Activity

  • Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones: Example: 3-Hydroxyphenyl-substituted derivative (IC₅₀ = 6.6 μM against cancer cells). Mechanism: Binds to tubulin’s colchicine site, inhibiting polymerization. The quinoline ring enhances planar stacking, while the pyrazinone in the target compound may favor alternative binding modes .

Vascular and Antihypertensive Effects

  • Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (Compound 12) :
    • Hypotensive Efficacy : 40% reduction in blood pressure at 10 mg/kg.
    • Key Feature : A 4-pyridinylmethyl group improves bioavailability compared to the target compound’s unsubstituted structure .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Aromatic Substitution : Electron-withdrawing groups (e.g., methoxy in Compound 10) enhance muscle relaxation, while basic substituents (e.g., piperazine in Compound 12) improve hypotensive activity .
    • Ring Saturation : Partial saturation (tetrahydro) balances rigidity and flexibility, optimizing target engagement .
  • Therapeutic Potential: The target compound’s pyrazinone core is a versatile scaffold for developing dual-acting agents (e.g., combining anticancer and antihypertensive effects) through strategic functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.